molecular formula C19H38O8 B12763193 Triglycerol caprate CAS No. 51033-30-8

Triglycerol caprate

Cat. No.: B12763193
CAS No.: 51033-30-8
M. Wt: 394.5 g/mol
InChI Key: GAYNVJRUULPNKD-UHFFFAOYSA-N
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Description

Triglycerol caprate, also known as glycerol tricaprate, is an ester derived from glycerol and capric acid. It is a type of triglyceride, which is a molecule formed by the esterification of glycerol with three fatty acids. This compound is commonly found in various natural fats and oils and is used in a variety of industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triglycerol caprate can be synthesized through the esterification of glycerol with capric acid. The reaction typically involves heating glycerol and capric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions helps in achieving a cost-effective and efficient production process.

Chemical Reactions Analysis

Types of Reactions

Triglycerol caprate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and capric acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Glycerol and capric acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidation products, including carboxylic acids and aldehydes.

Scientific Research Applications

Triglycerol caprate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Used in the production of cosmetics, food additives, and biodegradable lubricants.

Mechanism of Action

The mechanism of action of triglycerol caprate involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by lipases, which hydrolyze the ester bonds to release glycerol and capric acid. These metabolites can then enter various metabolic pathways, contributing to energy production and other cellular processes.

Comparison with Similar Compounds

Triglycerol caprate can be compared with other similar compounds, such as:

    Glycerol monolaurate: An ester of glycerol and lauric acid, known for its antimicrobial properties.

    Glycerol dioleate: An ester of glycerol and oleic acid, used in emulsifiers and surfactants.

    Glycerol tristearate: An ester of glycerol and stearic acid, used in cosmetics and food products.

This compound is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.

Properties

CAS No.

51033-30-8

Molecular Formula

C19H38O8

Molecular Weight

394.5 g/mol

IUPAC Name

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] decanoate

InChI

InChI=1S/C19H38O8/c1-2-3-4-5-6-7-8-9-19(24)27-15-18(23)14-26-13-17(22)12-25-11-16(21)10-20/h16-18,20-23H,2-15H2,1H3

InChI Key

GAYNVJRUULPNKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O

Origin of Product

United States

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